molecular formula C2H8N6 B030958 1-N',2-N'-diaminoethanediimidamide CAS No. 3457-37-2

1-N',2-N'-diaminoethanediimidamide

Cat. No.: B030958
CAS No.: 3457-37-2
M. Wt: 116.13 g/mol
InChI Key: GUUTVNSLWGCVFC-UHFFFAOYSA-N
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Description

1-N’,2-N’-diaminoethanediimidamide is an organic compound with the molecular formula C4H12N4 It is a derivative of ethanediamine, featuring two imidamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-N’,2-N’-diaminoethanediimidamide can be synthesized through the reaction of ethanediamine with cyanamide under controlled conditions. The reaction typically involves:

  • Mixing ethanediamine with cyanamide in a solvent such as water or ethanol.
  • Heating the mixture to a temperature range of 50-70°C.
  • Maintaining the reaction for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-N’,2-N’-diaminoethanediimidamide may involve:

  • Continuous flow reactors to maintain consistent reaction conditions.
  • Use of catalysts to enhance reaction rates and yields.
  • Purification steps such as crystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-N’,2-N’-diaminoethanediimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding imides or nitriles.

    Reduction: Reduction reactions can convert the imidamide groups to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; temperatures around 25-50°C.

    Reduction: Lithium aluminum hydride; temperatures around 0-25°C.

    Substitution: Various nucleophiles such as halides or amines; temperatures around 50-100°C.

Major Products:

    Oxidation: Imides, nitriles.

    Reduction: Amines.

    Substitution: Substituted ethanediamine derivatives.

Scientific Research Applications

1-N’,2-N’-diaminoethanediimidamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-N’,2-N’-diaminoethanediimidamide exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby altering their function.

Comparison with Similar Compounds

    N,N’-dimethylethylenediamine: Similar structure but with methyl groups instead of imidamide groups.

    N,N’-diethyl-1,2-ethanediamine: Features ethyl groups instead of imidamide groups.

    N,N’-dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane ring instead of an ethane backbone.

Uniqueness: 1-N’,2-N’-diaminoethanediimidamide is unique due to its imidamide groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

3457-37-2

Molecular Formula

C2H8N6

Molecular Weight

116.13 g/mol

IUPAC Name

1-N',2-N'-diaminoethanediimidamide

InChI

InChI=1S/C2H8N6/c3-1(7-5)2(4)8-6/h5-6H2,(H2,3,7)(H2,4,8)

InChI Key

GUUTVNSLWGCVFC-UHFFFAOYSA-N

Isomeric SMILES

C(=N\N)(\N)/C(=N/N)/N

SMILES

C(=NN)(C(=NN)N)N

Canonical SMILES

C(=NN)(C(=NN)N)N

3457-37-2

Synonyms

Ethanediimidic Acid Dihydrazide;  Oxalimidic Acid Dihydrazide;  Oxamide Dihydrazone;  Diimidooxalic Acid Dihydrazide;  Diimidooxalic Acid Hydrazide;  Diimidoxalic Acid Dihydrazide;  NSC 48226;  Oxalamidrazone;  Oxalbisamidrazone;  Oxalic Acid Bisamidrazone

Origin of Product

United States

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